molecular formula C9H11NO B134114 1,2,3,4-Tetrahydroquinolin-6-ol CAS No. 3373-00-0

1,2,3,4-Tetrahydroquinolin-6-ol

Cat. No. B134114
CAS RN: 3373-00-0
M. Wt: 149.19 g/mol
InChI Key: CTJSPUFGQNVJJP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-6-ol derivatives are structural features prevalent in many natural products and pharmaceutical compounds. They are recognized for their wide range of biological activities and have been the focus of various synthetic strategies to create novel compounds for medicinal and other applications .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been achieved through several methods. A domino reaction catalyzed by indium chloride in water has been used to synthesize various derivatives efficiently, with most cyclization products showing cis selectivity . An improved synthesis method involving aluminum hydride reduction has been developed for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines . Novel scaffolds of 1,2,3,4-tetrahydroquinolines have been designed and synthesized, showing potent inhibition of NF-κB transcriptional activity and cytotoxicity against human cancer cell lines . Additionally, a one-pot preparation of 4-tetrazolyl-3,4-dihydroquinazolines has been reported, demonstrating anticancer activity . Novel catalytic asymmetric synthesis strategies for C1-chiral tetrahydroisoquinolines have also been summarized . A molecular iodine-catalyzed domino reaction has been described for an efficient synthesis of these derivatives . Furthermore, a "one-pot" three-component imino Diels–Alder reaction catalyzed by Cu(OTf)2 has been utilized , and a direct, solvent-free synthesis method has been reported for 2-aryl derivatives . Intramolecular Barbier and insertion reactions have been explored for the synthesis of 4-substituted derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been characterized using various techniques. For instance, the X-ray powder diffraction pattern of a 2,4-diaryl derivative revealed crystallization in an orthorhombic system with specific unit-cell parameters . NMR and other spectroscopic methods have been employed to investigate the protonation behavior and structural features of these compounds .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives participate in a variety of chemical reactions. The domino reactions mentioned involve cyclization processes that can be influenced by the choice of catalyst and solvent . The imino Diels–Alder reaction has been used to synthesize specific derivatives , and the Barbier reaction has been applied for intramolecular cyclizations . These reactions are crucial for constructing the tetrahydroquinoline scaffold and introducing various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives vary depending on the substituents and the specific synthetic route employed. The cis selectivity observed in some syntheses suggests chelation control in water, which could influence the physical properties of the cyclization products . The pKa measurements and NMR studies provide insights into the protonation states at physiological pH, which are important for understanding the chemical behavior of these molecules . The crystalline structure data contribute to the understanding of the solid-state properties of these compounds .

Relevant Case Studies

Several case studies highlight the significance of 1,2,3,4-tetrahydroquinoline derivatives. For instance, their role as potent NF-κB inhibitors and cytotoxic agents against cancer cell lines has been demonstrated . The weak partial agonist activity at beta adrenoceptors of certain derivatives indicates potential applications in cardiovascular drug development . The advances in synthesis methods have also opened up new possibilities for the use of these derivatives in dyes and other applications .

Scientific Research Applications

Asymmetric Transfer Hydrogenation

  • Application : Used in the asymmetric transfer hydrogenation of quinolines in water, playing a crucial role in the synthesis of optically pure tetrahydroquinolines, which are essential in pharmaceutical and agrochemical synthesis (Wang et al., 2009).

Inhibition of NF-κB Transcriptional Activity

  • Application : 1,2,3,4-Tetrahydroquinolines, including derivatives, have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, showing significant activity against various human cancer cell lines (Jo et al., 2016).

Synthesis and Medicinal Chemistry

  • Application : The compound plays a pivotal role in various synthetic methods, such as hydrogenation, Diels-Alder reaction, and others. Its derivatives are critical intermediates in cardiovascular drugs and dyes (Zhang Guobao, 2012).

Role in Medicinal Chemistry

  • Application : 1,2,3,4-Tetrahydroquinoline derivatives exhibit a wide range of pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties, making them significant in the development of new therapeutic agents (Sabale et al., 2013).

Visible-Light-Induced Synthesis

  • Application : Facilitates the synthesis of 1,2,3,4-tetrahydroquinolines through a photo-induced formal [4+2] cycloaddition reaction, contributing to the development of novel pharmaceutical agents (Itoh et al., 2020).

Anti-Tumour Agents

  • Application : Certain derivatives have shown potential as anti-tumor alkaloids, demonstrating cytotoxic activity against various human cancer cell lines, suggesting their potential in cancer chemotherapy (Lam et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 1,2,3,4-Tetrahydroquinolin-6-ol were not found in the search results, it’s worth noting that the tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJSPUFGQNVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187405
Record name 1,2,3,4-Tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-6-ol

CAS RN

3373-00-0
Record name 6-Hydroxy-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3373-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroquinolin-6-ol
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Record name 1,2,3,4-Tetrahydroquinolin-6-ol
Source EPA DSSTox
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Record name 1,2,3,4-tetrahydroquinolin-6-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
N Shakya, KK Roy, AK Saxena - Bioorganic & medicinal chemistry, 2009 - Elsevier
In search of potent β 3 -adrenergic receptor agonists, a series of novel substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes has been synthesized and evaluated for their β 3 -…
Number of citations: 42 www.sciencedirect.com
KK Roy, S Tota, T Tripathi, S Chander, C Nath… - Bioorganic & medicinal …, 2012 - Elsevier
The optimization of our previous lead compound 1 (AChE IC 50 =3.31μM) through synthesis and pharmacology of a series of novel carbamates is reported. The synthesized compounds …
Number of citations: 41 www.sciencedirect.com
L Zeng, J Li, S Cui - Angewandte Chemie International Edition, 2022 - Wiley Online Library
The cycloaddition of azides and alkynes is the leading click chemistry technology and has been widely used in drug discovery, biology and material sciences. However, the …
Number of citations: 11 onlinelibrary.wiley.com
VV Subotin, MO Ivanytsya, AV Terebilenko… - Catalysts, 2023 - mdpi.com
A series of composites containing nanoparticles of NiO (from 1 to 10% by weight per Ni), deposited on NORIT charcoal, was prepared by the decomposition of the Ni 0 complex Ni(cod) …
Number of citations: 2 www.mdpi.com
SS Chaudhaery, KK Roy, N Shakya… - Journal of Medicinal …, 2010 - ACS Publications
A systematic virtual screening (VS) experiment, consisting of the development of 3D-pharmacophore, screening of virtual library, synthesis, and pharmacology, is reported. The …
Number of citations: 86 pubs.acs.org
S Sun, Z Liu, F Yang, T Qiu, M Wang, A Feng… - Green Chemical …, 2022 - Elsevier
To enhance the catalytic activity by designing metal particles combined with atomically dispersed non-noble metal catalyst is a huge challenge, which yet has not been studied widely in …
Number of citations: 3 www.sciencedirect.com
L Zeng, J Li, Y Huang, F Zhang, S Cui - 2023 - chemrxiv.org
Axially chiral scaffolds, namely atropisomers, are widely found in natural products, pharmaceuticals, functional materials as well as chiral catalysts and ligands. Over the past decades, …
Number of citations: 2 chemrxiv.org
A Padwa, AG Waterson - Arkivoc, 2001 - arkat-usa.org
2, 5-Dinitrofuran is readily available from 2-nitrofuran by treatment with concentrated nitric acid. The reaction of this compound with various nucleophilic reagents proceeds by an …
Number of citations: 6 www.arkat-usa.org
A Padwa, M Dimitroff, AG Waterson… - The Journal of Organic …, 1998 - ACS Publications
Acylation of 5-amino-2-furancarboxylic acid methyl ester with alkenoyl acid chlorides gives 2-amidofurans that undergo intramolecular Diels−Alder cycloadditions. The reactions occur …
Number of citations: 102 pubs.acs.org
C Pu, Y Tong, Y Liu, S Lan, S Wang, G Yan… - European Journal of …, 2022 - Elsevier
Triple negative breast cancer (TNBC) is a complex and heterogeneous neoplasm, and till now no effective therapies are available. PARP inhibitors, which target DNA repair, are lethal …
Number of citations: 8 www.sciencedirect.com

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